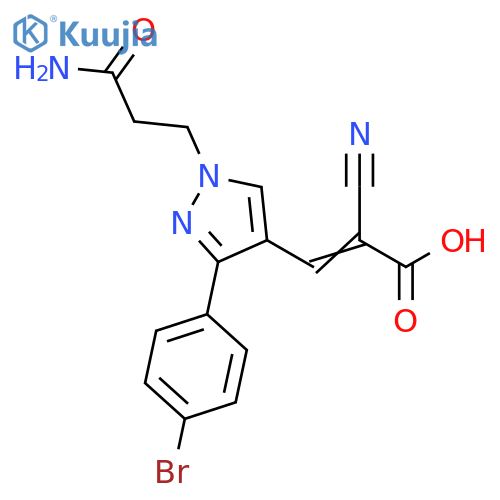

Cas no 1006493-49-7 (3-3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl-2-cyanoprop-2-enoic acid)

1006493-49-7 structure

商品名:3-3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl-2-cyanoprop-2-enoic acid

3-3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl-2-cyanoprop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

- 2-Propenoic acid, 3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-

- 3-(1-(3-Amino-3-oxopropyl)-3-(4-bromophenyl)-1h-pyrazol-4-yl)-2-cyanoacrylic acid

- 3-3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl-2-cyanoprop-2-enoic acid

-

- インチ: 1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24)

- InChIKey: BDLNALUQJNZQQE-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C(C#N)=CC1=CN(CCC(N)=O)N=C1C1=CC=C(Br)C=C1

3-3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl-2-cyanoprop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414570-250mg |

3-(1-(3-Amino-3-oxopropyl)-3-(4-bromophenyl)-1h-pyrazol-4-yl)-2-cyanoacrylic acid |

1006493-49-7 | 95% | 250mg |

¥3322 | 2023-02-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00956458-5g |

3-[3-(4-Bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |

1006493-49-7 | 95% | 5g |

¥5943.0 | 2023-02-27 | |

| Enamine | EN300-10395-5.0g |

3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |

1006493-49-7 | 82% | 5g |

$1075.0 | 2023-05-06 | |

| Ambeed | A1012215-5g |

3-[3-(4-Bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |

1006493-49-7 | 95% | 5g |

$866.0 | 2024-04-26 | |

| Enamine | EN300-10395-0.25g |

3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |

1006493-49-7 | 82% | 0.25g |

$142.0 | 2023-10-28 | |

| Enamine | EN300-10395-10.0g |

3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |

1006493-49-7 | 82% | 10g |

$1593.0 | 2023-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414570-5g |

3-(1-(3-Amino-3-oxopropyl)-3-(4-bromophenyl)-1h-pyrazol-4-yl)-2-cyanoacrylic acid |

1006493-49-7 | 95% | 5g |

¥23198 | 2023-02-27 | |

| Enamine | EN300-10395-1.0g |

3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |

1006493-49-7 | 82% | 1g |

$371.0 | 2023-05-06 | |

| Enamine | EN300-10395-0.05g |

3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |

1006493-49-7 | 82% | 0.05g |

$66.0 | 2023-10-28 | |

| Enamine | EN300-10395-0.1g |

3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |

1006493-49-7 | 82% | 0.1g |

$98.0 | 2023-10-28 |

3-3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl-2-cyanoprop-2-enoic acid 関連文献

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

4. Back matter

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

1006493-49-7 (3-3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl-2-cyanoprop-2-enoic acid) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1006493-49-7)3-3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl-2-cyanoprop-2-enoic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):268.0/779.0